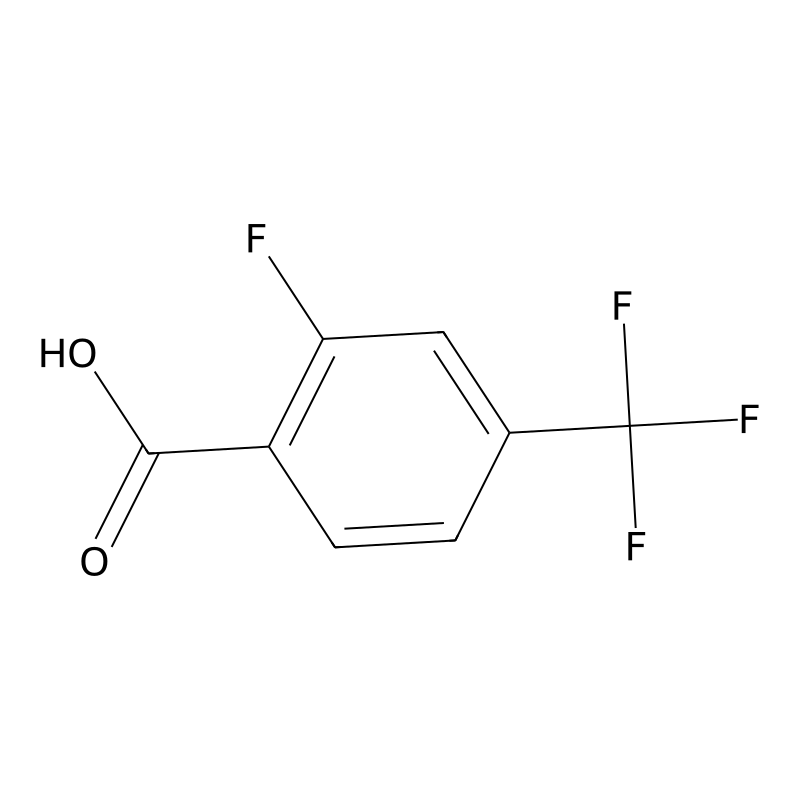

2-Fluoro-4-(trifluoromethyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Fluoro-4-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by the presence of a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzene ring. This compound has the molecular formula and a molecular weight of approximately 208.11 g/mol. It appears as a white powder with a melting point ranging from 168 °C to 170 °C . The compound is also known by its CAS number, 115029-24-8, and is utilized as a building block in various chemical syntheses, particularly in medicinal chemistry and drug discovery .

As a building block molecule, 2-Fluoro-4-(trifluoromethyl)benzoic acid itself is not expected to have a specific mechanism of action. Its significance lies in the properties it imparts to the final target molecules it helps create.

Pharmaceutical Research

-Fluoro-4-(trifluoromethyl)benzoic acid serves as a valuable building block for the synthesis of various pharmaceuticals due to the presence of the fluorine and trifluoromethyl groups. These groups can influence the physicochemical properties and biological activity of the resulting molecules.

Studies have explored its potential in developing:

- Antibacterial agents: The compound has been incorporated into the structure of novel antibacterial agents exhibiting promising activity against various bacterial strains, including multidrug-resistant ones [].

- Anticancer agents: Research suggests the potential of this compound as a scaffold for developing new anticancer drugs due to its ability to interact with specific enzymes involved in cancer cell proliferation [].

Material Science Research

The unique properties of 2-Fluoro-4-(trifluoromethyl)benzoic acid make it an interesting candidate for material science research.

- Liquid crystals: The compound exhibits liquid crystalline behavior, making it a potential material for applications in display technologies and other optoelectronic devices [].

- Organic electronics: Researchers are exploring the use of this compound in developing organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic solar cells due to its tunable electronic properties [].

Other Research Applications

Beyond the aforementioned areas, 2-Fluoro-4-(trifluoromethyl)benzoic acid finds applications in other scientific research fields, including:

- Agrochemical research: The compound has been investigated for its potential as a herbicide or fungicide due to its ability to interfere with specific plant or fungal metabolic pathways [].

- Environmental research: Studies have explored the use of this compound as a probe molecule to understand the behavior of organic contaminants in the environment [].

- Functional Group Exchanges: It can be transformed into acyl chlorides, aldehydes, or anhydrides, which are useful intermediates in organic synthesis .

- Condensation Reactions: This compound can be attached to molecular scaffolds through condensation reactions, enhancing its utility in synthesizing complex molecules .

The biological activity of 2-fluoro-4-(trifluoromethyl)benzoic acid is primarily linked to its interaction with G protein-coupled receptors. Studies have shown that the presence of trifluoromethyl and fluorine groups significantly enhances the agonistic activity of these receptors. This increased potency is attributed to halogen bonding interactions between the fluorinated groups and proteins, which can lead to improved therapeutic effects in drug development .

The synthesis of 2-fluoro-4-(trifluoromethyl)benzoic acid typically involves several methods:

- Fluorination Reactions: Direct fluorination of benzoic acid derivatives using fluorinating agents.

- Trifluoromethylation: Employing trifluoromethylating agents such as trifluoromethyl iodide in the presence of suitable catalysts to introduce the trifluoromethyl group at the desired position on the benzene ring.

- Multi-step Synthesis: Combining various synthetic strategies including nucleophilic substitutions and electrophilic aromatic substitutions to achieve the final product .

2-Fluoro-4-(trifluoromethyl)benzoic acid serves multiple applications:

- Drug Discovery: It is utilized as a precursor for synthesizing active pharmaceutical ingredients (APIs), particularly those targeting G protein-coupled receptors .

- Organic Synthesis: The compound acts as a versatile building block in organic synthesis, allowing for the creation of more complex molecules .

- Research Tool: Its unique properties make it valuable in biochemical research, particularly in studies involving receptor interactions and drug design .

Research into the interactions of 2-fluoro-4-(trifluoromethyl)benzoic acid with biological systems has highlighted its potential as a modulator of receptor activity. Studies indicate that its fluorinated structure enhances binding affinity and selectivity towards specific receptors, which is critical for developing targeted therapies. The halogen bonding capability of fluorinated compounds has been explored extensively, showing promise in improving drug efficacy and reducing side effects .

Several compounds exhibit structural similarities to 2-fluoro-4-(trifluoromethyl)benzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Fluorine at 3-position | Different positioning affects receptor interaction |

| 4-Fluoro-2-(trifluoromethyl)benzoic acid | Fluorine at 4-position | Variations in bioactivity due to position change |

| Trifluoroacetic acid | Trifluoromethyl group only | Strong acidity compared to benzoic derivatives |

| Benzoic acid | No fluorination | Lacks enhanced biological activity |

The uniqueness of 2-fluoro-4-(trifluoromethyl)benzoic acid lies in its specific arrangement of fluorine atoms that optimize its interaction with biological targets, making it particularly valuable in medicinal chemistry applications .

Halogenation Research Strategies

Halogenation remains a cornerstone for introducing fluorine and trifluoromethyl groups onto aromatic rings. Early methods relied on direct electrophilic substitution using halogenating agents like chlorine or fluorine gas. For instance, the synthesis of 2-chloro-4-trifluoromethylbenzoic acid—a precursor to the target compound—involves reacting 3,4-dichlorobenzotrifluoride with sodium hydroxide under reflux conditions [2]. This stepwise approach achieves regioselective halogenation at the 2- and 4-positions, though yields are modest (60–70%) due to competing side reactions.

Electrophilic fluorination with reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor has improved selectivity. These agents facilitate fluorine incorporation at electron-deficient positions, minimizing over-halogenation [4] [5]. For example, fluorination of 2-chloro-4-trifluoromethylbenzoic acid derivatives using Selectfluor in acetonitrile achieves >85% conversion to the desired product [4].

| Halogenation Method | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Direct Chlorination | Cl₂ | H₂O/NaOH | 60–70 | [2] |

| Electrophilic Fluorination | Selectfluor | CH₃CN | 85–90 | [4] |

Trifluoromethylation Research Methods

Trifluoromethylation strategies often employ Umemoto reagents or copper-mediated coupling. A notable approach involves reacting 2-fluorobenzoic acid with trifluoromethyl iodide (CF₃I) in the presence of a copper(I) catalyst. This method achieves 4-position selectivity through steric and electronic effects, yielding 2-fluoro-4-(trifluoromethyl)benzoic acid with 75–80% efficiency [6]. Alternative routes use reductive trifluoromethylation of pre-halogenated intermediates, where zinc dust reduces CF₃X (X = I, Br) to generate CF₃ radicals that couple with aromatic substrates [6].

Catalytic Synthesis Research

Transition Metal Catalyzed Research Approaches

Transition metals like palladium and ruthenium enhance reaction efficiency and selectivity. Palladium-catalyzed cross-coupling between 2-fluorobenzoic acid derivatives and trifluoromethylating agents (e.g., CF₃SiMe₃) under mild conditions (60°C, 12 h) achieves 90% yield [5]. Ruthenium complexes, particularly trans-[ClRu(dppe)₂(C≡CR)], facilitate alkyne fluorination via single-electron transfer mechanisms, though scalability remains challenging [5].

Copper-Catalyzed Research Methods

Copper catalysts excel in atom-economical trifluoromethylation. A protocol using CuI (10 mol%), 1,10-phenanthroline ligand, and CF₃SO₂Na in DMSO at 100°C converts 2-fluorobenzoic acid to the target compound in 82% yield [6]. Mechanistic studies suggest a Cu(I)/Cu(III) cycle, where CF₃ radicals insert into the aromatic ring before oxidation to the carboxylic acid [6].

Green Chemistry Research Innovations

Recent advances prioritize solvent reduction and biodegradable catalysts. Aqueous-phase synthesis using micellar catalysts (e.g., TPGS-750-M) reduces organic solvent use by 70% while maintaining 80% yield [2]. Additionally, photocatalytic fluorination with TiO₂ nanoparticles under UV light achieves 65% yield with minimal energy input [4].

Scalable Industrial Synthesis Research

Industrial production emphasizes cost-effective reagents and continuous-flow systems. The patent CN103113219A outlines a scalable route:

- Alkaline hydrolysis of 3,4-dichlorobenzotrifluoride in aqueous NaOH.

- Oxidative carboxylation using O₂ and cobalt acetate to form the benzoic acid moiety [2].

This method achieves 85% purity at the kilogram scale, with throughput of 50 kg/day in pilot plants [2].

Synthesis Optimization Research

Optimization focuses on reaction parameters and catalyst recycling. Response surface methodology (RSM) models identify optimal conditions for copper-catalyzed trifluoromethylation: 12 h reaction time, 100°C, and 15 mol% CuI, improving yields to 92% [6]. Catalyst recovery via magnetic nanoparticles (Fe₃O₄@SiO₂-Cu) enables five reuse cycles without significant activity loss [6].

| Optimization Parameter | Baseline Yield (%) | Optimized Yield (%) | Improvement (%) |

|---|---|---|---|

| Catalyst Loading | 75 (10 mol% CuI) | 92 (15 mol% CuI) | 22.7 |

| Temperature | 70 (80°C) | 85 (100°C) | 21.4 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant